![molecular formula C8H7ClN2O B13651939 (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol](/img/structure/B13651939.png)
(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is a heterocyclic compound that features a pyrrolo-pyridine core structure with a chloro substituent at the 4-position and a hydroxymethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol typically involves the formation of the pyrrolo-pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a chlorinated pyridine derivative, the pyrrole ring can be formed through a series of cyclization reactions. The hydroxymethyl group can then be introduced via a nucleophilic substitution reaction using formaldehyde or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The compound can be reduced to remove the chloro substituent or to modify the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)formaldehyde or (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)carboxylic acid .
科学的研究の応用
Chemistry
In chemistry, (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of inhibitors or modulators of specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functionalizability make it suitable for applications in coatings, adhesives, and electronic materials .
作用機序
The mechanism by which (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins involved in disease pathways .
類似化合物との比較
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[2,3-b]pyridin-6-ylmethanol
Uniqueness
(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, making it a versatile building block in synthetic chemistry .
特性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
(4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-3,11-12H,4H2 |
InChIキー |
RRQYAQZKRFQLBO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C2=C1NC(=C2)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-2-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13651867.png)
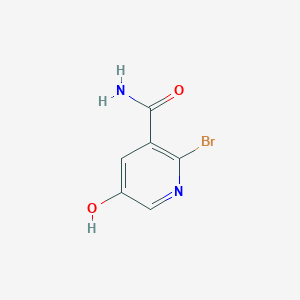
![4H-Pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13651872.png)
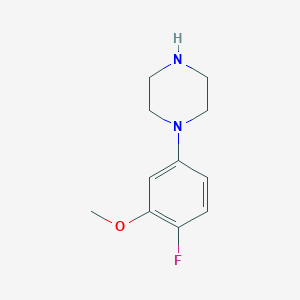
![4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13651879.png)
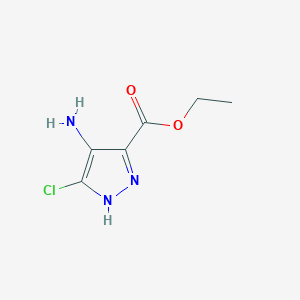
![(1H-Pyrrolo[3,2-b]pyridin-3-yl)methanamine hydrochloride](/img/structure/B13651889.png)

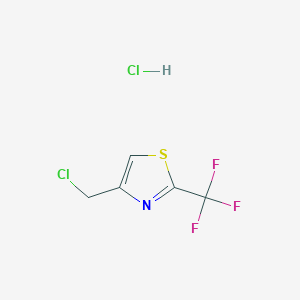
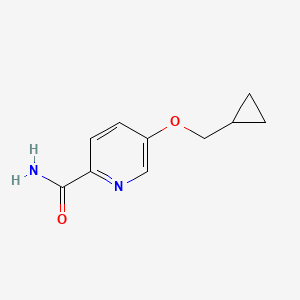

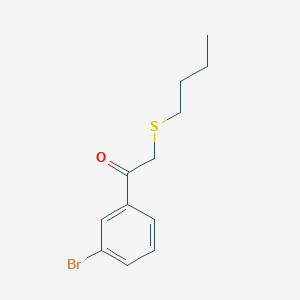
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13651928.png)
